Chlorosuccinimide

描述

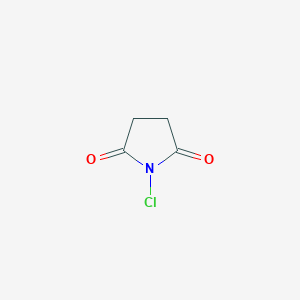

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloropyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO2/c5-6-3(7)1-2-4(6)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNVZBWKYDBUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042199 | |

| Record name | N-Chlorosuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] White powder; [MSDSonline] | |

| Record name | N-Chlorosuccinimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 14 g/L at 25 °C, Slightly soluble in water, 1 g dissolves in about 70 mL water (1.43X10+4 mg/L) at 25 °C, 1 g dissolves in about 150 mL alcohol, about 50 mL benzene; sparingly soluble in ether, chloroform, carbon tetrachloride, Slightly soluble in ethanol, chloroform, benzene, lignin; soluble in acetone, acetic acid | |

| Record name | N-Chlorosuccinimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.65 g/cu cm at 25 °C | |

| Record name | N-Chlorosuccinimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00768 [mmHg] | |

| Record name | N-Chlorosuccinimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Orthorhombic crystals, Plates from carbon tetrachloride, White crystalline powder | |

CAS No. |

128-09-6 | |

| Record name | Chlorosuccinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinchlorimide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-CHLOROSUCCINIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Pyrrolidinedione, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Chlorosuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-chlorosuccinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CHLOROSUCCINIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FWP306H7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Chlorosuccinimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

150 °C | |

| Record name | N-Chlorosuccinimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic Investigations of N Chlorosuccinimide Reactivity

Elucidation of Active Species in N-Chlorosuccinimide Reactions

The reactivity of N-Chlorosuccinimide (NCS) is complex, with several different chemical entities acting as the active species depending on the specific reaction conditions. These include the protonated form of NCS, molecular chlorine, hypochlorous acid, and nitrogen-centered radicals.

Role of Protonated N-Chlorosuccinimide (N+HCS)

In acidic environments, N-Chlorosuccinimide can be protonated to form a more reactive species, N+HCS. This protonated form is often invoked as the active oxidant in various reactions. For instance, in the oxidation of the antibiotic Norfloxacin in an aqueous hydrochloric acid medium, the active species of NCS was identified as the protonated form, N+HCS. globalresearchonline.net The proposed mechanism involves the protonated NCS reacting with the substrate to form an intermediate, which then undergoes further steps to yield the final products. globalresearchonline.net Similarly, in the oxidation of dyes in an acetic acid medium with hydrochloric acid present, the reaction kinetics suggest the involvement of a protonated NCS species. chemijournal.com The protonation of NCS enhances its electrophilicity, making it a more potent chlorinating or oxidizing agent.

Generation and Reactivity of Molecular Chlorine (Cl2) from N-Chlorosuccinimide

Under certain conditions, particularly in the presence of chloride ions or acid, N-Chlorosuccinimide can generate molecular chlorine (Cl2), which then acts as the primary chlorinating agent. jocpr.comacs.orged.ac.ukacs.org It has been reported that in aqueous acidic solutions containing chloride ions, NCS can produce a steady, albeit small, concentration of molecular chlorine. jocpr.com

Involvement of Hypochlorous Acid (HOCl)

N-Chlorosuccinimide can undergo hydrolysis in aqueous solutions to form hypochlorous acid (HOCl). chemicalbook.com This hydrolysis is a reversible process, and the resulting HOCl can act as the active chlorinating or oxidizing species in subsequent reactions. acs.orgresearchgate.net The formation of HOCl is particularly relevant in reactions conducted in water or in the presence of hydroxylic additives. acs.orgchemicalbook.com

HOCl is a known electrophilic agent where the chlorine atom carries a partial positive charge. mdpi.com In reactions with various organic substrates, HOCl can act as a source of "Cl+". mdpi.com For example, in the palladium(II)-catalyzed oxidation of allyl alcohol by NCS, a mechanism involving the hypochlorite (B82951) ion (the conjugate base of hypochlorous acid) as the reactive species has been proposed. researchgate.net The presence of water can have a significant impact on the reaction kinetics, sometimes leading to different kinetic regimes depending on the water concentration, which can be attributed to the role of HOCl and its subsequent reactions. acs.org

N-Centered Radicals in Catalytic Processes

N-Chlorosuccinimide is also a well-established source of nitrogen-centered radicals, particularly in reactions initiated by light (photoinduced reactions) or radical initiators. acs.orgorganic-chemistry.orgacs.orgucla.edu The N-Cl bond in NCS is relatively weak and can undergo homolytic cleavage to generate a succinimidyl radical and a chlorine radical. acs.org

These nitrogen-centered radicals are highly reactive intermediates that can participate in a variety of transformations, including C-H amination and the di-amination of alkenes. acs.org For instance, in the photoinduced chloroamination cyclization of allenes, an in-depth mechanistic study revealed the involvement of a nitrogen-centered radical generated from NCS. acs.org The generation of these radicals can be facilitated by photoredox catalysis, which allows for reactions to proceed under mild conditions using visible light. nih.gov The utility of NCS as a precursor for nitrogen-centered radicals has expanded the scope of its applications in organic synthesis, enabling the construction of complex nitrogen-containing molecules. acs.org

Kinetic Studies of N-Chlorosuccinimide Mediated Reactions

Kinetic studies are crucial for understanding the mechanisms of reactions involving N-Chlorosuccinimide. By determining the reaction order with respect to each reactant, valuable insights into the rate-determining step and the nature of the active species can be obtained.

Reaction Order Analysis

The reaction order in NCS-mediated reactions can vary depending on the substrate and the reaction conditions. However, a common finding is that the reaction is first-order with respect to N-Chlorosuccinimide. globalresearchonline.netchemijournal.comresearchgate.netresearchgate.net This indicates that the concentration of NCS directly influences the reaction rate and that the rate-determining step likely involves a single molecule of NCS.

For example, the kinetics of the oxidation of Norfloxacin by NCS in an aqueous hydrochloric acid medium showed a first-order dependence on the concentration of NCS. globalresearchonline.net Similarly, in the oxidation of dyes in an acetic acid medium, the reaction was found to be first-order with respect to [NCS]. chemijournal.com The chlorination of various amines with NCS has also been reported to be first-order in both the amine and NCS. researchgate.net

However, the reaction order with respect to the substrate can be more complex. In the oxidation of Norfloxacin, a fractional order with respect to the substrate was observed, suggesting a more intricate mechanism likely involving a pre-equilibrium step. globalresearchonline.net In the palladium(II)-catalyzed oxidation of allyl alcohol, the order with respect to the substrate (allyl alcohol) was less than unity. researchgate.net

The table below summarizes the observed reaction orders in various NCS-mediated reactions from different studies.

| Reaction | Reactant | Observed Order | Reference |

| Oxidation of Norfloxacin | N-Chlorosuccinimide | First-order | globalresearchonline.net |

| Oxidation of Norfloxacin | Norfloxacin | Fractional-order | globalresearchonline.net |

| Oxidation of Dyes | N-Chlorosuccinimide | First-order | chemijournal.com |

| Oxidation of Dyes | Dye (Substrate) | First-order | chemijournal.com |

| Oxidation of Dyes | HCl | First-order | chemijournal.com |

| Chlorination of 2,2,2-trifluoroethylamine | N-Chlorosuccinimide | First-order | researchgate.net |

| Chlorination of 2,2,2-trifluoroethylamine | 2,2,2-trifluoroethylamine | First-order | researchgate.net |

| Chlorination of Benzylamine | N-Chlorosuccinimide | First-order | researchgate.net |

| Chlorination of Benzylamine | Benzylamine | First-order | researchgate.net |

| Pd(II)-catalyzed oxidation of allyl alcohol | N-Chlorosuccinimide | First-order | researchgate.net |

| Pd(II)-catalyzed oxidation of allyl alcohol | Allyl alcohol | Less than unity | researchgate.net |

| Pd(II)-catalyzed oxidation of allyl alcohol | Pd(II) | Unity | researchgate.net |

Influence of Solvent Dielectric Constant

The dielectric constant (D) of the reaction medium can significantly influence the rate of reactions involving N-Chlorosuccinimide, although the specific effect can vary depending on the reaction system.

In the oxidation of benzyl (B1604629) phenyl ethers by NCS in an aqueous acetic acid medium, an increase in the rate constant is observed as the dielectric constant of the medium decreases. jocpr.com A plot of the logarithm of the observed rate constant (log k_obs) versus the reciprocal of the dielectric constant (1/D) yields a straight line with a positive slope, suggesting that a less polar medium favors the reaction. jocpr.com This relationship indicates that the transition state is likely less polar than the initial reactants.

Conversely, in the oxidation of Norfloxacin by NCS in an aqueous hydrochloric acid medium, the dielectric constant was found to have only a small effect on the reaction rate. globalresearchonline.net Similarly, in the palladium(II)-catalyzed oxidation of allyl alcohol, varying the t-butanol content in the reaction medium had a negligible effect on the rate. researchgate.net

The role of the solvent's dielectric constant is to stabilize charged species. youtube.com Solvents with high dielectric constants, like water, are effective at stabilizing charged intermediates, which can favor unimolecular pathways (S_N1/E1). youtube.com In contrast, solvents with low dielectric constants are poor at stabilizing charges and tend to promote bimolecular pathways (S_N2/E2) where charge is more dispersed in the transition state. youtube.com The observed rate increase in a less polar medium for the oxidation of benzyl phenyl ethers suggests a mechanism where charge separation is decreased in the rate-determining step. jocpr.com

Table 1: Effect of Solvent Dielectric Constant on NCS Reaction Rates This is an interactive table. Click on the headers to sort.

| Reaction System | Solvent System | Effect on Rate with Decreasing Dielectric Constant | Source |

|---|---|---|---|

| Oxidation of Benzyl Phenyl Ethers | Aqueous Acetic Acid | Increase | jocpr.com |

| Oxidation of Norfloxacin | Aqueous Hydrochloric Acid | Small effect | globalresearchonline.net |

| Oxidation of Allyl Alcohol | Aqueous t-butanol | Negligible effect | researchgate.net |

Effects of Ionic Strength

The effect of ionic strength on the kinetics of N-Chlorosuccinimide reactions has been investigated to understand the involvement of charged species in the rate-determining step. In several studied reactions, the ionic strength, often adjusted using an inert salt like sodium perchlorate (B79767) (NaClO₄), was found to have no significant effect on the reaction rate.

Specific findings include:

In the oxidation of benzyl phenyl ethers in an aqueous acetic acid medium, the reaction rate remained constant with increasing concentrations of NaClO₄. jocpr.com

During the oxidation of Norfloxacin, variations in ionic strength did not alter the reaction rate. globalresearchonline.net

In the palladium(II)-catalyzed oxidation of allyl alcohol, an increase in ionic strength had a negligible effect. researchgate.net

The oxidation of (phenylthio)acetic acid by N-Bromophthalimide, a related N-haloimide, was also found to be unaffected by changes in the ionic strength of the medium. researchgate.net

These observations generally suggest that the rate-determining step of these reactions does not involve the interaction of two oppositely charged ions or that at least one of the reactants in this step is a neutral molecule.

Investigation of Product Inhibition (e.g., Succinimide)

The influence of succinimide (B58015), the reduction product of NCS, on reaction rates provides insight into the reversibility of mechanistic steps preceding the rate-determining step.

In some reactions, the addition of succinimide has been shown to retard the reaction rate. For instance:

In the oxidation of benzyl phenyl ethers, added succinimide exerted a slight retarding effect on the rate of oxidation. jocpr.com

Similarly, during the palladium(II)-catalyzed oxidation of allyl alcohol by NCS, the added succinimide product was found to retard the reaction rate. researchgate.net

However, this effect is not universal. In the kinetic study of the oxidation of Norfloxacin by NCS, it was observed that the addition of the reaction product, succinimide, had no effect on the reaction rate. globalresearchonline.net This indicates that the formation of succinimide is likely part of an irreversible step or occurs after the rate-determining step in this particular reaction mechanism.

Activation Parameters and Thermodynamic Considerations

The study of reaction kinetics at different temperatures allows for the determination of activation parameters, such as the energy of activation (Ea), enthalpy of activation (ΔH≠), entropy of activation (ΔS≠), and Gibbs free energy of activation (ΔG≠). These parameters provide valuable information about the transition state of the reaction.

For the oxidation of various substituted benzyl phenyl ethers by NCS, the reactions were studied at different temperatures (323-338 K), and the activation parameters were calculated from the linear Arrhenius plots of log k_obs versus 1/T. jocpr.com The calculated values reveal insights into the nature of the transition state. jocpr.com

Table 2: Activation and Thermodynamic Parameters for the Oxidation of Substituted Benzyl Phenyl Ethers by NCS Data extracted from a study on the oxidation of benzyl phenyl ethers. jocpr.com This is an interactive table.

| Substituent (X in C₆H₅CH₂OC₆H₄-X) | Ea (kJ/mol) | ΔH≠ (kJ/mol) | ΔS≠ (J/K/mol) | ΔG≠ (kJ/mol) |

|---|---|---|---|---|

| H | 46.1 | 43.4 | -169.5 | 98.4 |

| o-Me | 41.8 | 39.1 | -182.8 | 98.2 |

| m-Me | 44.9 | 42.2 | -173.6 | 98.5 |

| p-Me | 48.2 | 45.5 | -164.8 | 99.2 |

| o-Cl | 53.6 | 50.9 | -146.9 | 99.3 |

Kinetic data from the oxidation of Norfloxacin by NCS at various temperatures were also used to evaluate the activation parameters. globalresearchonline.net Furthermore, solvent isotope effects, studied using heavy water (D₂O), can provide additional thermodynamic and mechanistic details. globalresearchonline.netacs.org

Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a particular bond is broken in the rate-determining step. wikipedia.org A primary KIE is observed when a bond to the isotopically substituted atom is broken, while a secondary KIE occurs when the substituted atom is not directly involved in bond breaking or formation. wikipedia.org

In the context of N-Chlorosuccinimide reactivity, studies have often focused on the solvent isotope effect. For the oxidation of Norfloxacin, the solvent isotope effect was studied to probe the mechanism. globalresearchonline.net Similarly, in the chlorination of thiols with NCS in dichloromethane, the effect of heavy water on the reaction kinetics was investigated. acs.org These studies help to determine if a proton transfer from the solvent is involved in the rate-limiting step.

While detailed heavy-atom KIE studies for NCS reactions are less commonly reported in the provided literature, the principles are well-established. For example, a carbon-13 KIE was used to distinguish between S_N1 and S_N2 mechanisms in the reaction of methyl bromide with cyanide. wikipedia.org Similar methodologies could be applied to NCS reactions to probe the nature of the transition state, for instance, to determine the extent of C-Cl bond formation in chlorination reactions.

Computational and Theoretical Approaches to N-Chlorosuccinimide Mechanisms

Computational chemistry provides critical insights into reaction mechanisms that are not always accessible through experimental methods alone. nih.gov For N-Chlorosuccinimide, theoretical approaches have been instrumental in understanding the nuanced interactions that govern its reactivity, particularly the role of non-covalent interactions.

Halogen Bonding Interactions

Halogen bonding (HaB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. mdpi.commdpi.com Computational and experimental studies have revealed that halogen bonding plays a crucial role in the reactivity of N-Chlorosuccinimide. mdpi.comdntb.gov.ua

In reactions with halides like bromide (Br⁻) and iodide (I⁻), NCS forms halogen-bonded complexes (SimCl∙Y⁻, where Y = I or Br). mdpi.com Computational analysis shows that these interactions facilitate halogen exchange, even at low temperatures like -73 °C. mdpi.comresearchgate.net The formation of the HaB complex significantly weakens the N-Cl bond in NCS. The dissociation energy of the N-Cl bond is dramatically reduced (by about tenfold) within the complex compared to the individual NCS molecule. mdpi.comresearchgate.net

This weakening occurs because the dissociation of the SimCl∙Y⁻ complex proceeds directly to a succinimide anion (Sim⁻) and an interhalogen molecule (ClY), bypassing the formation of a high-energy Cl⁺ species. mdpi.com Interestingly, while the N-Cl bond in an isolated NCS molecule is stronger than the N-Br or N-I bonds in their respective N-halosuccinimides, the dissociation of the N-Cl bond within the SimCl∙Y⁻ halogen-bonded complex requires less energy than the corresponding dissociation in complexes of N-bromosuccinimide or N-iodosuccinimide. mdpi.com This facile cleavage of the N-Cl bond within the halogen-bonded complex explains the high efficacy of NCS as a chlorinating agent. mdpi.com

Electron and Halogen Transfer Pathways

The reactivity of N-Chlorosuccinimide (NCS) is complex, with its reaction pathways being highly dependent on the substrate, reaction conditions, and presence of initiators or catalysts. Mechanistic studies have revealed that NCS can engage in reactions through distinct electron transfer and halogen transfer pathways.

Electron Transfer (Radical Pathways): In many transformations, particularly in non-polar solvents and in the presence of radical initiators (e.g., peroxides, light), NCS participates in free-radical reactions. ucla.edu The mechanism is often initiated by the homolytic cleavage of the N-Cl bond, which, although possessing a relatively high bond dissociation energy, can be induced to form a succinimidyl radical and a chlorine radical. This pathway is characteristic of allylic and benzylic chlorinations. ucla.edu In some photoinduced reactions, a nitrogen-centered radical (NCR) can be a key intermediate, formed either through the oxidation of a substrate by a photocatalyst or the photodissociation of an in-situ formed N-chloro species. nih.govacs.org This NCR can then trigger subsequent cyclization and chlorination steps, where NCS serves both as an activator and the ultimate chlorine source. nih.gov

Halogen Transfer (Polar/Ionic Pathways): Halogen transfer involves the movement of a chlorine atom with its electron pair (as Cl⁺) or via a direct attack on the halogen atom by a nucleophile, a process known as halophilic or Sₙ2X substitution. nih.gov This pathway is often facilitated by polar solvents and the presence of acids or Lewis acids. organic-chemistry.org Computational and experimental studies have highlighted the significant role of halogen bonding in these transfers. nih.govmdpi.com Halogen bonding is an interaction between an electron-deficient halogen atom (in this case, the chlorine in NCS) and an electron-rich species. nih.govmdpi.com While chlorine typically forms weaker halogen bonds compared to bromine or iodine, these interactions can facilitate halogen exchange and rearrangements. mdpi.com For instance, the reaction of NCS with nucleophiles like bromide or iodide anions proceeds through halogen transfer, facilitated by halogen bonding, rather than forming a high-energy Cl⁺ species. nih.govresearchgate.net In the chlorination of thiols, the mechanism is initiated by a slow direct chlorination, which produces HCl. acs.org This HCl then catalyzes the release of molecular chlorine (Cl₂) from NCS, and this in-situ generated Cl₂ becomes the dominant chlorinating agent. acs.org Similarly, for the chlorination of some aromatic compounds, NCS acts as an oxidizing agent to generate Cl₂ in situ, which then serves as the active electrophile. isca.me

The choice between these pathways is a critical aspect of NCS chemistry, allowing its use in a wide array of synthetic transformations.

Theoretical Modeling of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reactivity of N-Chlorosuccinimide. Theoretical modeling provides insights into the structures and energies of transient species like reaction intermediates and transition states that are often difficult or impossible to observe experimentally.

One significant area of investigation has been the role of halogen bonding in NCS reactions. nih.govmdpi.com Computational analyses of the interaction between NCS and halide anions (Y⁻, where Y = Br or I) have shown that the formation of a halogen-bonded complex (NCS∙Y⁻) is the initial step. nih.govresearchgate.net Modeling revealed that the subsequent halogen rearrangement is not a simple dissociation into a succinimide anion (Sim⁻) and a high-energy Cl⁺ cation. Instead, the process involves the dissociation of the complex into a Sim⁻ and an interhalogen molecule (ClY). mdpi.comresearchgate.net This pathway significantly lowers the dissociation energy of the N-Cl bond compared to the dissociation of an isolated NCS molecule. researchgate.net

| Interaction / Species | Calculated Dissociation Characteristic | Reference |

| Isolated NCS molecule | Higher N-Cl dissociation energy | researchgate.net |

| NCS∙Y⁻ complex (Y=I or Br) | Drastically reduced N-Cl dissociation energy | researchgate.net |

| Dissociation of NCS∙Y⁻ | Bypasses high-energy Sim⁻ + Cl⁺ formation | researchgate.net |

| Cleavage of N-Cl in NCS∙Y⁻ | Requires less energy than in N-bromosuccinimide or N-iodosuccinimide complexes | researchgate.net |

This table summarizes computational findings on the dissociation of NCS and its complexes.

In the study of photoinduced chloroamination of allenes, computational modeling was crucial in identifying the multiple pathways leading to a common nitrogen-centered radical (NCR). nih.govacs.org Theoretical calculations helped to map the potential energy surfaces for the proposed intermediates, including the initial substrate, the N-chlorinated allene, the NCR, and the subsequent cyclized vinyl radical, confirming the viability of the proposed radical cascade mechanism. nih.gov

Furthermore, computational studies have been used to rationalize the regioselectivity observed in certain NCS reactions. By modeling the transition states for attack at different positions on a substrate, the preferred reaction pathway can be identified. For example, in competitive reactions, the calculated energy barriers for halogen transfer versus other potential reactions (like hydroxylation) can explain the observed product distribution. acs.org These theoretical models of transition states consider factors like bond lengths, angles, and imaginary frequencies to confirm the nature of the calculated structures and predict reaction barriers. acs.org

Proposed Reaction Mechanisms for Diverse Transformations

The versatility of N-Chlorosuccinimide as a reagent is reflected in the variety of mechanisms through which it reacts. Depending on the substrate and conditions, NCS can act as a source of electrophilic chlorine (Cl⁺), radical chlorine (Cl•), or as an oxidant.

Electrophilic Chlorination of Alkynes: In the presence of a nucleophilic solvent like methanol, NCS serves as a source of electrophilic chlorine for addition reactions to alkynes, such as but-2-yne. vaia.com The mechanism begins with the attack of the alkyne's pi bond on the electrophilic chlorine of NCS, forming a cyclic chloronium ion intermediate and a succinimide anion. The nucleophilic solvent then attacks the chloronium ion in an anti-addition, leading to a chloro-alkene. vaia.com

Radical Chlorination of Alkenes: For allylic chlorination, the reaction proceeds via a free-radical chain mechanism, often requiring a radical initiator. ucla.edu

Initiation: The initiator promotes the homolysis of the N-Cl bond to generate a chlorine radical.

Propagation: The chlorine radical abstracts an allylic hydrogen from the alkene, forming HCl and a resonance-stabilized allylic radical. This radical then reacts with a molecule of NCS to yield the chlorinated alkene and a succinimidyl radical. The succinimidyl radical can then react with HCl to regenerate the chlorine radical, continuing the chain.

Oxidation of Thiols: The chlorination of thiophenols to sulfenyl chlorides by NCS follows a complex mechanism with autocatalytic behavior. acs.org

Initiation: A slow, direct chlorination of the thiophenol by NCS forms the corresponding sulfenyl chloride and succinimide.

Condensation & HCl Generation: The newly formed sulfenyl chloride reacts with another molecule of thiophenol to produce a disulfide and a molecule of HCl. acs.org

Autocatalysis: The in situ generated HCl catalyzes the rapid reaction of NCS to release molecular chlorine (Cl₂). acs.org

Dominant Chlorination: This Cl₂ becomes the primary chlorinating agent, rapidly converting the remaining thiophenol and disulfide to the final sulfenyl chloride product. acs.org

Oxidation of Norfloxacin: In an acidic aqueous medium, the oxidation of the drug Norfloxacin by NCS has been studied kinetically. The proposed mechanism involves the protonated form of NCS (N⁺HCS) as the active oxidizing species. The reaction shows a first-order dependence on [NCS] and a fractional order on [Norfloxacin]. The mechanism involves the formation of an intermediate complex which then undergoes hydrolysis and decomposition. globalresearchonline.net

The following table summarizes the proposed mechanisms for these transformations:

| Reaction Type | Substrate Example | Key Intermediate(s) | Proposed Active Species/Role of NCS | Reference |

| Electrophilic Addition | But-2-yne | Cyclic chloronium ion | Source of Cl⁺ | vaia.com |

| Radical Chlorination | Cyclohexene | Allylic radical, Succinimidyl radical | Source of Cl• (chain propagation) | ucla.edu |

| Thiol Oxidation | Thiophenol | Disulfide, HCl, Cl₂ | Initial chlorinating agent and subsequent oxidant to generate Cl₂ | acs.org |

| Amine Oxidation | Norfloxacin | Drug-NCS complex | Protonated NCS (N⁺HCS) | globalresearchonline.net |

Applications of N Chlorosuccinimide in Organic Synthesis Research

Halogenation Reactions

Halogenation is a cornerstone transformation in organic synthesis, and N-Chlorosuccinimide is a key reagent for introducing chlorine into organic molecules. wikipedia.orgnumberanalytics.com It is employed in both radical and electrophilic chlorination pathways, offering a degree of selectivity and milder reaction conditions compared to other chlorinating agents. organic-chemistry.org NCS is frequently used for the chlorination of alkenes, alkynes, aromatic systems, and carbonyl compounds. researchgate.net

N-Chlorosuccinimide is an effective reagent for the chlorination of aliphatic C-H bonds, a challenging transformation in organic synthesis. researchgate.netnih.gov These reactions often proceed through a free-radical mechanism, which can be initiated by light, heat, or a radical initiator. ucla.edu The selectivity of these reactions can be influenced by steric and electronic factors within the substrate. nih.gov

The chlorination of C-H bonds at the benzylic position is a valuable transformation for creating reactive intermediates. acs.orgnih.gov N-Chlorosuccinimide is a preferred reagent for this purpose as it can selectively chlorinate the benzylic position over other sites, including the aromatic ring, often under free-radical conditions. ucla.edu

Recent research has focused on developing milder and more efficient protocols. One notable advancement is the use of visible-light photocatalysis. acs.orgnih.gov A study demonstrated the successful benzylic C-H bond chlorination using a combination of NCS as the chlorine source and an organic dye, Acr⁺-Mes, as a photocatalyst. acs.org This method proved effective for a variety of toluene (B28343) derivatives, including those with electron-deficient groups. acs.orgnih.gov Mechanistic investigations suggest that the reaction proceeds via an N-centered succinimidyl radical, which abstracts a hydrogen atom from the benzylic position. acs.orgnih.gov

Another approach involves catalysis by N-hydroxyphthalimide (NHPI). nih.gov A metal-free method was developed for the chlorination of benzylic C-H bonds using NCS, catalyzed by NHPI with 2,3-dicyano-5,6-dichlorobenzoquinone (DDQ) as a radical initiator. nih.gov This system showed high chemoselectivity for monochlorination. nih.gov

Table 1: Examples of Benzylic C-H Bond Chlorination using NCS

| Substrate | Catalyst/Initiator | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| Toluene | Acr⁺-Mes (photocatalyst) | Blue LEDs, Room Temp | Benzyl (B1604629) chloride | 85% | acs.org |

| 4-Nitrotoluene | Acr⁺-Mes (photocatalyst) | Blue LEDs, Room Temp | 4-Nitrobenzyl chloride | 92% | acs.org |

| Ethylbenzene | NHPI/DDQ | 80 °C, 12 h | 1-Chloroethylbenzene | 81% | nih.gov |

The direct, selective chlorination of saturated C-H bonds (alkanes) is a significant challenge due to their inherent low reactivity. nih.gov While classical methods using agents like sulfuryl chloride often lack control, research has explored NCS for more selective transformations. nih.gov

A study reported a site-selective intermolecular chlorination of aliphatic C-H bonds using N-chloroamides, demonstrating a practical approach where the substrate is the limiting reagent. nih.gov While this study primarily used other N-chloroamides for optimal selectivity, it highlighted the challenges with NCS, which showed low reactivity with cyclohexane (B81311) under the initial tested conditions. nih.gov However, metal-free protocols have shown promise. For instance, the N-hydroxyphthalimide (NHPI)/DDQ-catalyzed system with NCS was successfully applied to the chlorination of saturated hydrocarbons like cyclohexane, yielding chlorocyclohexane. nih.gov This method operates through a catalytic process where a phthalimide-N-oxyl (PINO) radical abstracts a hydrogen atom, leading to high selectivity for monochlorination. nih.gov

Table 2: Chlorination of Saturated Substrates with NCS

| Substrate | Catalyst/Initiator | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| Cyclohexane | NHPI/DDQ | 80 °C, 12 h | Chlorocyclohexane | 75% | nih.gov |

N-Chlorosuccinimide is widely used for the chlorination of carbonyl compounds at the alpha (α) position. researchgate.netscilit.comresearchgate.net This reaction typically proceeds through the formation of an enol or enolate intermediate, which then attacks the electrophilic chlorine of NCS. The reaction can be catalyzed by either acid or base.

Research has focused on developing efficient and mild procedures for this transformation. One study reported a facile method for the α-halogenation of various ketones using NCS in the presence of urea-hydrogen peroxide (UHP) in an ionic liquid, [bmim]BF4. researchgate.net Another protocol described the Rh(III)-catalyzed cascade arylation and chlorination of α-diazocarbonyl compounds using arylboronic acids and NCS, yielding functionalized α-aryl-α-chlorocarbonyl compounds in good yields. organic-chemistry.org This demonstrates the compatibility of NCS with transition-metal catalysis to achieve complex molecular architectures.

Table 3: Alpha-Chlorination of Carbonyl Compounds

| Substrate | Catalyst/Conditions | Product | Yield | Ref |

|---|---|---|---|---|

| Acetophenone | Urea-Hydrogen Peroxide, [bmim]BF4 | 2-Chloro-1-phenylethanone | High | researchgate.net |

| Methyl 2-phenyldiazoacetate | Rh(III) catalyst, Phenylboronic Acid | Methyl 2-chloro-2,2-diphenylacetate | 78% | organic-chemistry.org |

Achieving stereoselectivity in chlorination reactions is a significant objective in organic synthesis. N-Chlorosuccinimide has been employed in several stereoselective methods, often involving organocatalysis or the use of chiral auxiliaries.

An organocatalytic, enantioselective α-chlorination of aldehydes has been developed using L-proline amide or (2R,5R)-diphenylpyrrolidine as the catalyst and NCS as the chlorine source. organic-chemistry.org This method provides α-chloro aldehydes in excellent yields and with high enantioselectivity. organic-chemistry.org Similarly, a fluorous (S)-pyrrolidine-thiourea bifunctional organocatalyst has been shown to be effective for the same transformation, with the added benefit that the catalyst can be easily recovered and reused. organic-chemistry.org

Stereoselectivity has also been studied in the chlorination of more complex systems. For example, the chlorination of 7-azabenzonorbornenes and 7-azabenzonorbornadienes with NCS at low temperatures showed that the ratio of syn and anti N-chloroamine products is controlled by the electronic character of substituents on the benzene (B151609) ring. rsc.org

Table 4: Enantioselective α-Chlorination of Aldehydes with NCS

| Substrate | Catalyst | Product | Yield | ee (%) | Ref |

|---|---|---|---|---|---|

| Propanal | L-Proline amide | (S)-2-Chloropropanal | 91% | 96 | organic-chemistry.org |

| Hexanal | (2R,5R)-Diphenylpyrrolidine | (S)-2-Chlorohexanal | 89% | 99 | organic-chemistry.org |

N-Chlorosuccinimide is a common reagent for the electrophilic chlorination of aromatic compounds. wikipedia.orgfiveable.meisca.me It is considered a milder alternative to reagents like chlorine gas. fiveable.me The reaction often requires an activator or catalyst to enhance the electrophilicity of the chlorine atom, especially for deactivated aromatic rings. organic-chemistry.org

Various catalytic systems have been developed. Strong acids, such as trifluoromethanesulfonic acid or a mixture of boron trifluoride and water (BF3-H2O), can activate NCS to chlorinate even deactivated aromatics. organic-chemistry.org A study on the chlorination of aromatic compounds in an aqueous medium used hydrochloric acid (HCl) with NCS to generate the active chlorinating species, achieving good to excellent yields under mild conditions. isca.me This system is cost-effective and environmentally friendly as it uses water as the reaction medium. isca.me

Research has also explored metal-free catalytic approaches. For example, thiourea (B124793) has been used in catalytic amounts to activate NCS for the electrophilic chlorination of aromatics at room temperature. researchgate.net The activation is believed to occur through a halogen bond between the sulfur atom of thiourea and the chlorine atom of NCS. researchgate.net Furthermore, palladium-catalyzed, regioselective chlorination of arene C-H bonds using NCS as the oxidant can provide products that are complementary to those from traditional electrophilic aromatic substitution. organic-chemistry.org For activated substrates like aniline (B41778), NCS can be used for regioselective polychlorination; treatment of aniline with three equivalents of NCS in refluxing acetonitrile (B52724) yields 2,4,6-trichloroaniline (B165571) in high yield. tandfonline.com

Table 5: Aromatic Chlorination using NCS

| Substrate | Catalyst/Conditions | Product | Yield | Ref |

|---|---|---|---|---|

| Anisole | LiCl, Acetic Acid | Chloroanisole isomers | Measurable rate | niscpr.res.in |

| Acetanilide | HCl, H₂O | 4-Chloroacetanilide | 94% | isca.me |

| Aniline | 3 equiv. NCS, MeCN, reflux | 2,4,6-Trichloroaniline | 88% | tandfonline.com |

| Benzene | Pd(OAc)₂, Benzoic Acid | Chlorobenzene | 68% | organic-chemistry.org |

Aromatic Chlorination

Regioselectivity in Aromatic Chlorination

N-Chlorosuccinimide is effective for the chlorination of electron-rich aromatic compounds, such as anilines and phenols, where it demonstrates notable regioselectivity. wikipedia.orgcommonorganicchemistry.com The position of chlorination is highly dependent on the directing influence of the substituents on the aromatic ring. For activated aromatic rings, chlorination typically occurs at the ortho and para positions. nih.gov

The choice of solvent and catalyst can significantly influence the regioselectivity. For instance, studies on the chlorination of N,N-dimethylaniline with NCS in benzene showed a preference for the formation of ortho- and para-chloroanilines, with the ortho-to-para ratio often exceeding 2. researchgate.net In contrast, DMSO has been used as a catalyst with NCS for the highly regioselective chlorination of various (hetero)arenes, including indoles and pyridines. tcichemicals.com Furthermore, the use of a secondary ammonium (B1175870) chloride salt as an organocatalyst can achieve highly selective ortho-chlorination of anilines. nih.gov

Research has also explored methods to control regioselectivity in less activated systems. A combination of N-halosuccinimide and catalysts like PhSSiMe₃ or PhSSPh has been used for the halogenation of less reactive aromatic compounds. acs.org For example, the chlorination of methyl 4-methoxybenzoate (B1229959) with NCS and a catalytic amount of PhSSPh yielded methyl 3-chloro-4-methoxybenzoate, demonstrating controlled chlorination adjacent to the methoxy (B1213986) group. acs.org

Table 1: Examples of Regioselective Aromatic Chlorination with NCS

| Substrate | Catalyst/Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Aniline | NCS (3 equiv.), MeCN, reflux | 2,4,6-Trichloroaniline | tandfonline.comtandfonline.com |

| Indoles, Pyridines | NCS, DMSO (catalyst) | Highly regioselective products | tcichemicals.com |

| N-Boc Anilines | Secondary ammonium chloride salt (catalyst) | ortho-chlorinated products | researchgate.net |

| Methyl 4-methoxybenzoate | NCS (3.0 equiv.), PhSSPh (0.3 equiv.) | Methyl 3-chloro-4-methoxybenzoate | acs.org |

Chlorination of Deactivated Aromatics

Chlorinating aromatic rings with electron-withdrawing groups (deactivated aromatics) is challenging, but methods utilizing NCS have been developed. The reactivity of NCS can be enhanced by using strong acids or Lewis acids as activators. organic-chemistry.org N-halosuccinimides are efficiently activated by trifluoromethanesulfonic acid and boron trifluoride monohydrate (BF₃-H₂O), enabling the halogenation of deactivated aromatic compounds. organic-chemistry.org BF₃-H₂O is noted as a more economical, non-oxidizing, and sufficiently acidic activating agent. organic-chemistry.org

Elemental sulfur (S₈) has been shown to mediate the aromatic halogenation of less-reactive aromatic compounds, such as those substituted with ester, cyano, and nitro groups, using NCS. organic-chemistry.org Another approach involves using a combination of NCS and PhSSPh, which successfully chlorinates deactivated arenes like methyl 4-methoxybenzoate. acs.org This method proceeds effectively where the reaction does not occur without the PhSSPh catalyst. acs.org

Chlorination of Anilines

The chlorination of anilines with NCS has been extensively studied, focusing on controlling the degree of chlorination and the regioselectivity. tandfonline.com Direct chlorination of unprotected aniline is possible using NCS. nih.gov Aniline can undergo regioselective trichlorination with NCS in acetonitrile to yield 2,4,6-trichloroaniline in good yield. tandfonline.comtandfonline.com

The ortho/para regioselectivity of monochlorination has been a primary area of investigation. tandfonline.com While early studies hinted at the formation of dichloroaniline as a byproduct, specific conditions have been developed to control the outcome. tandfonline.com For example, treating aniline with three equivalents of NCS in chloroform (B151607) with trifluoroacetic acid produced 2,4,6-trichloroaniline, though 2,4-dichloroaniline (B164938) was also a major component. tandfonline.com Protecting the aniline nitrogen, for instance as a methyl carbamate (B1207046), alters the reactivity; the methyl carbamate of aniline when reacted with NCS only yielded the 2,4-dichlorophenyl carbamate, even with an excess of the chlorinating agent. tandfonline.comtandfonline.com

Recent advances in organocatalysis have provided methods for highly selective chlorination. A secondary ammonium chloride salt can catalyze the ortho-chlorination of N-protected anilines. researchgate.net Similarly, secondary amines have been used as organocatalysts with sulfuryl chloride as the chlorine source for ortho-selective chlorination, but related principles of activating the substrate apply to NCS systems. rsc.org

Chlorination of Olefins and Alkynes

N-Chlorosuccinimide is a widely used reagent for the chlorination of unsaturated carbon-carbon bonds in olefins (alkenes) and alkynes. guidechem.com It serves as a source of electrophilic chlorine, which adds across the double or triple bond. organic-chemistry.org The reaction can proceed through various mechanisms, including radical pathways or electrophilic additions, depending on the reaction conditions and substrate. organic-chemistry.org For instance, NCS can be used for the chlorination of alkenes under the catalysis of PhSeCl. guidechem.com

Oxyhalogenation and Halocyclization

Oxyhalogenation involves the addition of a halogen and an oxygen-containing functional group across a double or triple bond. NCS is an effective reagent for such transformations. Selective oxyhalogenations of alkynes have been achieved in water under mild conditions using NCS, without causing halogenation of aromatic rings present in the substrate. organic-chemistry.org

Halocyclization is an intramolecular variant where the attack of the halogen on the unsaturated bond is followed by the intramolecular attack of a nucleophile, often an oxygen or nitrogen atom, to form a cyclic product. NCS is frequently employed in these cyclization reactions. researchgate.netacs.org For example, a chlorinative cyclization of aryl alkynoates using NCS and a photocatalyst under visible light yields 3-chlorocoumarins. organic-chemistry.org Similarly, N-(allenyl)sulfonylamides undergo a photoinduced chloroamination cyclization cascade with NCS to form 2-(1-chlorovinyl)pyrrolidines, where NCS acts both as an activator and the chlorinating agent. acs.org Regioselective intramolecular cyclization/halogenation of N-alkoxy-o-alkynylbenzamides with CuCl₂/NCS has also been developed to produce 3-(chloromethylene)isobenzofuran-1-ones via a 5-exo-dig cyclization. acs.org

Table 2: Examples of NCS-Mediated Halocyclization

| Substrate Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Aryl alkynoates | NCS, Mes-Acr-MeClO₄ (photocatalyst) | 3-Chlorocoumarins | organic-chemistry.org |

| N-(Allenyl)sulfonylamides | NCS, [Ru(bpy)₃]Cl₂, blue light | 2-(1-Chlorovinyl)pyrrolidines | acs.org |

| N-Alkoxy-o-alkynylbenzamides | NCS, CuCl₂ | 3-(Chloromethylene)isobenzofuran-1-ones | acs.org |

Chloroformate Formation

The direct formation of chloroformates from alcohols using N-chlorosuccinimide is not a widely documented or standard application in the reviewed synthetic literature.

Chlorination of Heteroatoms

N-Chlorosuccinimide is proficient at chlorinating heteroatoms, notably sulfur, nitrogen, and phosphorus, and is also a key component in oxidation reactions that proceed via heteroatom activation. researchgate.netguidechem.comresearchgate.net

Sulfur: Thiols and sulfides are readily chlorinated by NCS. The reaction of thiols with NCS can lead to the formation of sulfenyl chlorides, which are versatile synthetic intermediates. acs.org Further oxidation under specific conditions can yield sulfonyl chlorides. organic-chemistry.orgacs.org The Corey-Kim oxidation, a well-known method for converting primary and secondary alcohols to aldehydes and ketones, utilizes a complex formed from NCS and dimethyl sulfide (B99878) (DMS). nrochemistry.comsynarchive.comalfa-chemistry.com In this process, DMS first reacts with NCS to generate an electrophilic sulfonium (B1226848) salt, which then activates the alcohol for oxidation. nrochemistry.comalfa-chemistry.com

Nitrogen: Secondary amines can be converted to N-chloroamines using NCS. guidechem.com NCS is also used to activate nitrogen-containing functional groups for cyclization reactions. For example, N-(allenyl)sulfonylamides are activated by NCS to initiate a cyclization cascade. acs.org

Phosphorus: P(O)-H bonds found in H-phosphinates and H-phosphonates can be chlorinated using NCS to form P(O)-Cl intermediates, which are crucial for synthesizing compounds like phosphoramidates. researchgate.net

Oxidation Reactions

NCS is recognized as a versatile oxidizing agent in organic synthesis, capable of oxidizing a variety of functional groups under mild conditions. wikipedia.orgnih.gov

The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic chemistry, and NCS plays a crucial role in the Corey-Kim oxidation. This reaction involves the use of NCS in combination with dimethyl sulfide (DMS). The process begins with the reaction of DMS and NCS to form an electrophilic sulfur species, which then reacts with the alcohol. Subsequent addition of a base, such as triethylamine, leads to the formation of the corresponding aldehyde or ketone.

The Corey-Kim oxidation is advantageous as it can be performed at temperatures above -25 °C, which is milder than the conditions required for the Swern oxidation. However, a potential side reaction is the chlorination of allylic and benzylic alcohols if the addition of the base is delayed.

Another method for the oxidation of benzylic alcohols to the corresponding aldehydes and ketones utilizes an NCS-N,N-dimethylformamide (DMF) system. This metal-free approach proceeds at ambient temperature and provides good yields of the carbonyl compounds.

Table 3: Oxidation of Alcohols with NCS

| Reaction Name/System | Reagents | Substrate | Product | Key Features |

| Corey-Kim Oxidation | NCS, DMS, Et₃N | Primary & Secondary Alcohols | Aldehydes & Ketones | Milder conditions than Swern oxidation; potential for chlorination of allylic/benzylic alcohols. |

| NCS-DMF System | NCS, DMF | Benzylic Alcohols | Benzylic Aldehydes & Ketones | Metal-free, ambient temperature oxidation. |

The oxidation of ethers to esters using N-chlorosuccinimide is a less commonly reported transformation compared to its other oxidative applications. While direct, high-yield conversions of simple ethers to esters solely with NCS are not extensively documented in the provided research, NCS is implicated as a component in more complex oxidative systems. For instance, in the context of lignin (B12514952) depolymerization, related N-haloamide reagents have been considered for their oxidative potential. The general reactivity of NCS as an oxidant suggests its potential to participate in the oxidation of ethers, likely involving the formation of an intermediate that can be subsequently converted to an ester, although specific, well-defined protocols are not as prevalent as for other functional groups.

NCS is a highly effective reagent for the oxidation of thiol derivatives. A combination of NCS and dilute hydrochloric acid smoothly oxidizes various thiol derivatives to their corresponding sulfonyl chlorides in good yields. organic-chemistry.orgacs.org This method is applicable to a range of substrates, including thioacetates and thiocarbamates, and offers a controlled reaction environment. organic-chemistry.orgacs.org The in situ generation of sulfonyl chlorides from thiols using NCS, tetrabutylammonium (B224687) chloride, and water has also been reported, providing a convenient route to sulfonamides and sulfonyl azides.

Furthermore, NCS can be used for the formation of disulfide bonds. In solid-phase peptide synthesis, NCS has been demonstrated as an efficient on-resin reagent for disulfide formation, completing the reaction within 15 minutes in DMF. This method is compatible with oxidation-prone amino acids like methionine and tryptophan. The oxidation of thiols to disulfides can also be achieved using NCS under various conditions, highlighting its utility in forming this important functional group.

Oxidation of Amines and Amino Acids

N-Chlorosuccinimide is an effective reagent for the oxidation of various nitrogen-containing compounds, including amines and amino acids. The reaction conditions and outcomes vary depending on the substrate and the medium.

In aqueous alkaline media, NCS promotes the oxidative decarboxylation of α-amino acids. oup.comlookchem.com Kinetic studies of twelve different α-amino acids revealed that the rate of oxidation is first-order with respect to the concentration of NCS and zero-order with respect to the substrate. oup.com The reaction rate generally increases with a higher concentration of hydroxide (B78521) ions, except for amino acids with β-alkyl substituents like valine and leucine. oup.com The proposed mechanism involves the reaction of NCS with the α-amino acid anion to form an α-amino acyl hypohalite intermediate, which then undergoes rate-determining decomposition to yield the final products. oup.com

In an acidic medium (aqueous acetic acid), the oxidation of α-amino acids such as ℓ-alanine and ℓ-leucine by NCS can be catalyzed by tungstophosphoric acid. ijrti.org This reaction results in the formation of the corresponding aldehydes. ijrti.org The process involves a transient ternary complex in an equilibrium state. ijrti.org The reaction kinetics are first-order in [NCS] and fractional-order in the catalyst, acid, and amino acid concentrations, supporting a mechanism that involves a zwitterionic form of the amino acid. ijrti.org

NCS is also used in the oxidation of primary and secondary amines. An operationally simple method for the cyanation of primary and secondary amines and aniline derivatives uses NCS in combination with zinc cyanide, avoiding the need for toxic cyanogen (B1215507) halides. organic-chemistry.org

Table 1: Oxidation of α-Amino Acids with N-Chlorosuccinimide

| Amino Acid | Catalyst/Medium | Products | Kinetic Order [NCS] | Kinetic Order [Amino Acid] | Reference |

|---|---|---|---|---|---|

| ℓ-alanine | Tungstophosphoric acid / aq. Acetic acid | Corresponding aldehyde | First-order | Fractional-order | ijrti.org |

| ℓ-leucine | Tungstophosphoric acid / aq. Acetic acid | Corresponding aldehyde | First-order | Fractional-order | ijrti.org |

Oxidative Condensation Reactions

N-Chlorosuccinimide serves as a crucial reagent in various oxidative condensation reactions. It facilitates the formation of new bonds by oxidizing one or more of the reactants, leading to a reactive intermediate that then couples with another molecule. For instance, NCS is employed in the synthesis of sulfonyl chlorides from thiols in the presence of dilute hydrochloric acid. organic-chemistry.org This process involves the oxidation of the thiol. The resulting sulfonyl chloride can then be used in subsequent condensation reactions, such as the one-pot synthesis of sulfonamides by reacting it with an amine. organic-chemistry.org

Another significant application is in the on-resin formation of disulfide bonds during solid-phase peptide synthesis. acs.org NCS acts as a rapid and efficient on-resin disulfide-forming reagent, with the reaction often completing within 15 minutes in dimethylformamide (DMF). acs.org This method was successfully applied to the synthesis of oxytocin (B344502) and a regioselective synthesis of an α-conotoxin. acs.org The process involves the oxidation of cysteine residues, and it has been shown to be compatible with oxidation-sensitive amino acids like methionine and tryptophan. acs.org

Formation of Carbon-Carbon Bonds

While not a direct C-C bond-forming reagent itself, N-Chlorosuccinimide is instrumental in preparing substrates for subsequent carbon-carbon bond formation. researchgate.netacs.orgrsc.orgthesciencehive.co.uk A primary application is the α-chlorination of aldehydes and ketones. organic-chemistry.orglibretexts.org The resulting α-chloro carbonyl compounds are valuable intermediates in synthesis.

The acid-catalyzed α-halogenation of ketones proceeds through the rate-determining formation of an enol intermediate. libretexts.org This enol, being nucleophilic, then attacks the electrophilic chlorine from NCS. This reaction is a key step in making α,β-unsaturated ketones, which are important building blocks in organic synthesis. The α-chloro ketone can undergo dehydrohalogenation, typically using a non-nucleophilic base like pyridine, to introduce a carbon-carbon double bond conjugated to the carbonyl group. libretexts.org

Furthermore, NCS is used in catalytic enantioselective α-chlorination reactions. For example, cyclic β-ketoesters can be asymmetrically chlorinated using NCS as the chlorine source, catalyzed by a chiral N,N'-dioxide organocatalyst, to produce optically active α-chloro-β-ketoesters with high enantiomeric excess. nih.gov These chiral building blocks are precursors for synthesizing more complex molecules.

Table 2: NCS in Reactions Leading to C-C Bond Formation

| Substrate | Catalyst/Reagent System | Intermediate Product | Subsequent Reaction | Final Product Class | Reference |

|---|---|---|---|---|---|

| Aldehydes | L-proline amide / NCS | α-chloro aldehyde | - | α-chloro aldehyde | organic-chemistry.org |

| Cyclic β-ketoesters | Chiral N,N'-dioxide / NCS | α-chloro-β-ketoester | - | Chiral α-chloro-β-ketoester | nih.gov |

| 2-Methylcyclopentanone | NCS / Acetic Acid | 2-bromo-2-methylcyclopentanone* | Pyridine, heat | α,β-unsaturated ketone | libretexts.org |

*Note: The reference uses bromine for this specific example to illustrate the general principle of α-halogenation followed by elimination.

Formation of Heterocyclic Systems

N-Chlorosuccinimide is a key reagent in the synthesis of various heterocyclic structures. researchgate.net Its role often involves acting as an oxidant or a chlorinating agent to facilitate cyclization reactions. researchgate.netdoi.org

The synthesis of 1,2,4-thiadiazolidine-3,5-dione derivatives has been described through methods involving the reaction of isocyanates and isothiocyanates with reagents like sulfuryl chloride. biomedres.us While NCS is a known chlorinating and oxidizing agent, specific literature detailing its direct application in the synthesis of the 1,2,4-thiadiazolidine-3,5-dione core from common precursors was not prominently featured in the reviewed research. The synthesis of related sulfur-nitrogen heterocycles, such as 1,3,4-thiadiazoles, often starts from thiosemicarbazide (B42300) derivatives which can be cyclized under various conditions. nih.gov

N-Chlorosuccinimide is utilized in synthetic routes toward isoquinoline (B145761) derivatives. For example, it is used in a facile, one-pot synthesis of H-pyrazolo[5,1-a]isoquinolines starting from N-(2-alkynylbenzylidene)hydrazides. lookchem.com This sequential reaction highlights the utility of NCS in constructing fused heterocyclic systems.

NCS is employed in the oxidative cyclization of amidoximes to form 1,2,4-oxadiazoles, an important class of heterocycles in medicinal chemistry. mdpi.comresearchgate.netorganic-chemistry.org The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be achieved from N-benzyl amidoximes using an oxidizing agent like NCS or N-bromosuccinimide (NBS) in the presence of a base. mdpi.com The reaction proceeds via the formation of an N-halogenated intermediate, which then undergoes base-promoted dehydrohalogenation to facilitate the N–O bond formation and cyclization, yielding the oxadiazole ring. mdpi.com The NCS/DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) system has been shown to provide good yields for this transformation. mdpi.com

Functional Group Transformations and Rearrangements

N-Chlorosuccinimide (NCS) is a versatile reagent in organic synthesis, valued for its role in mediating and catalyzing a variety of chemical reactions beyond simple chlorination and oxidation. chemicalbook.com Its utility extends to facilitating complex molecular rearrangements and functional group transformations, enabling the synthesis of diverse molecular architectures. chemicalbook.comdoi.org

N-Chlorosuccinimide is involved in notable halogen rearrangement reactions, a process significantly facilitated by halogen bonding. mdpi.comresearchgate.net Experimental and computational studies have shown that when NCS reacts with bromide (Br⁻) or iodide (I⁻) ions, a halogen exchange occurs, leading to the formation of N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) and a chloride ion. mdpi.comresearchgate.net This rearrangement is efficient even at low temperatures, such as -73 °C. mdpi.comresearchgate.net

N-Chlorosuccinimide is instrumental in synthetic pathways that involve rearrangements culminating in the formation of aromatic systems. One such application is the synthesis of N-arylindole-3-carbonitriles from 2-aryl-3-arylamino-2-alkenenitriles. organic-chemistry.org In this process, NCS is used as a halogenating agent to create a key intermediate. organic-chemistry.org This is followed by a zinc-acetate-catalyzed intramolecular cyclization. organic-chemistry.org The reaction proceeds through the formation of an arylnitrenium ion intermediate, which then undergoes an electrophilic aromatic substitution to construct the indole (B1671886) ring system. organic-chemistry.org

Another example involves the iron(III)-catalyzed reaction of 2-substituted indoles with 1,2-diaminoarenes to produce 2-aminoaryl quinoxaline (B1680401) derivatives. acs.org The reaction sequence includes several steps, one of which is an intramolecular cyclization that leads to aromatization, forming the stable quinoxaline core. acs.org NCS can also be used for the in situ preparation of chlorooximes from aldoximes, which are then used in catalyst-free, one-pot syntheses of isoxazolines. acs.org

Peptide Synthesis and Disulfide Bond Formation

NCS has emerged as a highly efficient reagent for the formation of disulfide bonds in peptides, a critical step for stabilizing the tertiary structure of many biologically active peptides. acs.orgacs.org It offers a rapid and versatile method that is compatible with solid-phase peptide synthesis (SPPS). nih.govsigmaaldrich.com

N-Chlorosuccinimide is particularly effective for forming disulfide bonds while the peptide is still attached to the solid-phase resin. acs.orgnih.gov This on-resin oxidation strategy is advantageous as the immobilized peptide chains experience a pseudo-dilution effect, which favors the desired intramolecular reaction over intermolecular side reactions. jasco.hu The reaction is remarkably fast, with disulfide bond formation often completed within 15 minutes in a solvent like dimethylformamide (DMF). acs.orgnih.govsigmaaldrich.com The reaction between a thiol (from a cysteine residue) and NCS proceeds via the formation of a highly reactive sulfenyl chloride, which readily reacts with a second thiol to form the disulfide bridge. acs.org This efficiency makes NCS a widely applicable reagent for creating disulfide-containing peptides. acs.org

Table 1: Conditions for On-Resin Disulfide Formation with NCS

| Parameter | Condition | Source(s) |

|---|---|---|

| Reagent | N-Chlorosuccinimide (NCS) | acs.org, nih.gov |

| Solvent | Dimethylformamide (DMF) | acs.org, nih.gov |

| Reaction Time | 15 minutes | acs.org, nih.govsigmaaldrich.com |

| Peptide State | Immobilized on resin | acs.org, jasco.hu |

| Key Intermediate | Sulfenyl chloride | acs.org |

A significant advantage of the NCS method is its compatibility with acid-sensitive protecting groups that are often used in peptide synthesis. acs.org This is a crucial feature for the synthesis of complex peptides requiring orthogonal protection strategies. biotage.com For instance, NCS is compatible with the trityl (Trt) and 4-methoxytrityl (Mmt) groups, which are used to protect cysteine side chains. acs.org In contrast, common oxidizing reagents like iodine and thallium(III) trifluoroacetate (B77799) are incompatible with these groups. acs.org

Furthermore, the NCS method shows compatibility with amino acids that are prone to oxidation, such as methionine (Met) and tryptophan (Trp). acs.orgsigmaaldrich.com While Met can be oxidized by excess NCS, using a controlled amount (e.g., 1 equivalent instead of 2) allows for successful disulfide formation without significant side reactions. acs.org Tryptophan-containing peptides have also been found to be compatible with the NCS method without modification. acs.org

Table 2: Reagent Compatibility with Sensitive Groups in Peptide Synthesis

| Reagent | Trt/Mmt Groups | Methionine (Met) | Tryptophan (Trp) | Source(s) |

|---|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Compatible | Compatible (with 1 equiv.) | Compatible | acs.org, sigmaaldrich.com |

| Iodine | Incompatible | Incompatible (forms Met-S-oxide) | - | acs.org |

| Thallium(III) Trifluoroacetate | Incompatible | Incompatible (forms Met-S-oxide) | - | acs.org |

The utility of NCS in peptide synthesis is demonstrated by its successful application in the creation of complex, biologically active peptides like oxytocin and conotoxins. acs.orgnih.gov

Oxytocin: Oxytocin is a nonapeptide hormone (CYIQNCPLG-NH₂) containing a single disulfide bridge, which is crucial for its biological activity. nih.govnih.gov The synthesis of oxytocin has been used as a proof-of-concept for the on-resin NCS oxidation method. acs.org The linear peptide is assembled on a solid support, and the disulfide bridge between the two cysteine residues is efficiently formed using NCS in DMF for 15 minutes. acs.orgjasco.hu This strategy has been shown to be highly effective, yielding the desired cyclic peptide in high purity. acs.orgjasco.hu

Conotoxins: Conotoxins are a class of neurotoxic peptides isolated from marine cone snails, characterized by multiple disulfide bonds that create a rigid, well-defined structure. nih.gov The NCS method has been successfully employed in the regioselective synthesis of α-conotoxins. acs.orgnih.gov For example, the SI α-conotoxin, a 13-residue peptide with two disulfide bonds, was synthesized using an orthogonal cysteine protection strategy. acs.org The first disulfide bond was formed using the NCS method, followed by the removal of a second, different protecting group (Mmt), and then a second disulfide bond formation, again using NCS. acs.org This demonstrates the method's applicability for the stepwise and controlled construction of multiple disulfide bridges in complex peptides. acs.org

Deprotection Strategies

N-Chlorosuccinimide (NCS) serves as a valuable reagent in organic synthesis for the cleavage of certain protecting groups, primarily through oxidative pathways. Its utility is most prominently documented in the deprotection of sulfur-containing functional groups, such as thioacetals and dithianes, which are robust protecting groups for carbonyl compounds due to their stability in both acidic and basic conditions. sci-hub.seresearchgate.net The regeneration of the parent carbonyl compound from these thio-derivatives often requires specific and sometimes harsh conditions, making milder reagents like NCS an attractive option. researchgate.net

Research by E. J. Corey and Bruce W. Erickson demonstrated the efficacy of N-chlorosuccinimide for the oxidative hydrolysis of 1,3-dithiane (B146892) derivatives back to their corresponding carbonyl compounds. acs.org Their work established a reliable method for this transformation. In comparative studies, NCS was found to be superior to N-Bromosuccinimide (NBS) for the hydrolysis of dithianes that contain an alkene moiety. sci-hub.se The process typically involves the use of NCS in the presence of a silver salt, such as silver nitrate (B79036) (AgNO₃), in an aqueous solvent system like acetonitrile. sci-hub.seacs.org The silver ions are believed to assist in the initial activation of the thioacetal.

Beyond thioacetals, NCS has been employed in peptide synthesis for on-resin disulfide bond formation. acs.orgnih.gov This process involves the oxidative removal of sulfur-protecting groups from cysteine residues, such as the trimethoxyphenylthio (S-Tmp) group, to form a reactive sulfenyl chloride intermediate, which then leads to the desired disulfide bridge. acs.org This application further highlights the role of NCS in cleaving sulfur-based protecting groups under specific conditions.

The table below summarizes research findings on the deprotection of thioacetals using N-Chlorosuccinimide.

Table 1: Deprotection of Thioacetals using N-Chlorosuccinimide

| Substrate (Thioacetal Derivative) | Reagents & Conditions | Product (Carbonyl Compound) | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3-Dithiane of Cyclohexanone | NCS, AgNO₃, CH₃CN/H₂O (4:1), 25 °C, 5 min | Cyclohexanone | 97 | acs.org |

| 1,3-Dithiane of Heptanal | NCS, AgNO₃, CH₃CN/H₂O (4:1), 25 °C, 5 min | Heptanal | 98 | acs.org |

| 1,3-Dithiane of Benzophenone | NCS, AgNO₃, CH₃CN/H₂O (4:1), 25 °C, 5 min | Benzophenone | 99 | acs.org |

| 1,3-Dithiane of Desoxybenzoin | NCS, AgNO₃, CH₃CN/H₂O (4:1), 25 °C, 5 min | Desoxybenzoin | 96 | acs.org |

Catalysis in N Chlorosuccinimide Mediated Reactions

Role of Catalysts in Enhancing Selectivity and Efficiency

The fundamental principle behind catalysis in this context is the activation of either the substrate or the NCS molecule, or both, to lower the activation energy of a specific reaction pathway. numberanalytics.com This activation can lead to regioselective or enantioselective product formation, which is highly desirable in the synthesis of complex molecules. numberanalytics.combeilstein-journals.org

For instance, in C-H functionalization reactions, catalysts are instrumental in directing the reaction to a specific C-H bond, overcoming the challenge of differentiating between multiple, electronically similar C-H bonds within a molecule. beilstein-journals.org This is often achieved through a directing group strategy, where the catalyst coordinates to a functional group on the substrate and delivers the reactive chlorine species from NCS to a proximate C-H bond. nih.govacs.org

Furthermore, visible-light photoredox catalysis has emerged as a powerful strategy to activate NCS. researchgate.netx-mol.comacs.org In this approach, a photocatalyst, upon absorption of visible light, can initiate a single electron transfer process with NCS. researchgate.netx-mol.com This can generate highly reactive radical species or amplify the electrophilicity of the chlorine atom, leading to enhanced reactivity under mild conditions. researchgate.netacs.org

The use of catalysts not only improves the yield and purity of the desired product but also contributes to the development of more sustainable and environmentally benign chemical processes by reducing waste and avoiding the use of hazardous reagents. beilstein-journals.org

Metal-Catalyzed Reactions

A variety of metals have been successfully employed to catalyze reactions involving NCS, offering unique reactivity and selectivity. These catalysts are often used to promote challenging transformations such as the chlorination of unactivated C-H bonds and the synthesis of aryl chlorides.